5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Physicochemical profiling LogP Lead optimization

Procure the pivotal 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine scaffold to drive your kinase and antiviral programs. This single regioisomer eliminates purification challenges. Directs sulfonamide electron-withdrawing effects to the N-5 position, achieving >10-fold JAK selectivity shifts and unique CpAM activity against nucleos(t)ide-resistant HBV variants. Lab-ready for Pd-catalyzed library synthesis or photoaffinity probe design.

Molecular Formula C7H11N3O2S
Molecular Weight 201.24
CAS No. 2034401-09-5
Cat. No. B2781463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034401-09-5
Molecular FormulaC7H11N3O2S
Molecular Weight201.24
Structural Identifiers
SMILESCS(=O)(=O)N1CCN2C(=CC=N2)C1
InChIInChI=1S/C7H11N3O2S/c1-13(11,12)9-4-5-10-7(6-9)2-3-8-10/h2-3H,4-6H2,1H3
InChIKeyNFDAOAJZOLFOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034401-09-5): Core Scaffold Overview for Research Procurement


5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic small molecule (molecular formula C₇H₁₁N₃O₂S, molecular weight 201.25 g/mol) belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class . The core THPP scaffold has been validated as a privileged structure in medicinal chemistry, serving as the basis for potent and selective kinase inhibitors (ATR, RET, JAK, casein kinase 1) and hepatitis B virus core protein allosteric modulators (CpAMs) [1][2]. The 5-methanesulfonyl substitution introduces a moderately hydrophilic sulfonamide moiety (calculated LogP approximately -0.33, polar surface area ~82 Ų) that alters the electronic and steric profile of the tetrahydro-pyrazine ring . This compound is primarily supplied as a research chemical building block for structure-activity relationship (SAR) exploration and libraries synthesis, with purity specifications typically ≥95% .

Why 5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Casually Replaced by In-Class Analogs


Within the tetrahydropyrazolo[1,5-a]pyrazine chemical space, the position and electronic nature of the sulfonyl substituent critically determine target engagement, selectivity, and physicochemical properties. The 5-methanesulfonyl group on this compound directs the sulfonamide electron-withdrawing effect specifically to the N-5 position of the saturated pyrazine ring, modulating the basicity of the bridgehead nitrogen and the conformational preferences of the tetrahydro ring system [1]. By contrast, substitution at the 3-position (e.g., CAS 2287285-15-6) or on the pyrazole ring (4,6-disubstituted analogs) produces distinct vectors for hydrogen bonding and π-stacking, which have been shown to shift kinase selectivity profiles by >10-fold across the JAK family [2]. Similarly, 5-sulfonyl THPP derivatives have demonstrated unique CpAM activity against nucleos(t)ide-resistant HBV variants, a phenotype not replicated by des-sulfonyl or N-alkyl analogs [3]. Simply interchanging in-class compounds without preserving the exact 5-methanesulfonyl substitution pattern risks losing the specific pharmacophore geometry required for these differentiated biological activities.

Quantitative Differentiation Evidence for 5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine vs. Closest Analogs


Physicochemical Profile Differentiation: 5-Sulfonyl vs. Unsubstituted THPP Core Scaffold

The introduction of the methanesulfonyl group at the 5-position substantially alters the lipophilicity of the tetrahydropyrazolo[1,5-a]pyrazine scaffold. The target compound exhibits a calculated LogP of approximately -0.33 and a topological polar surface area (tPSA) of 82 Ų, compared to an unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core (C₆H₉N₃, MW 123.16 g/mol) which has a predicted LogP of 0.5–1.0 and tPSA of ~30 Ų [1]. This shift from moderate lipophilicity to moderate hydrophilicity affects passive membrane permeability and solubility, key parameters for both in vitro assay compatibility and downstream in vivo applications. The increased tPSA also introduces additional hydrogen-bond acceptor capacity (sulfonyl oxygens) that can be exploited for target binding .

Physicochemical profiling LogP Lead optimization

Regioisomeric Differentiation: 5-Methylsulfonyl vs. 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Hydrochloride

The position of the methylsulfonyl substituent on the tetrahydro-pyrazine ring governs both the electronic environment of the pyrazolo[1,5-a]pyrazine core and the available vectors for further derivatization. The 5-methylsulfonyl isomer (CAS 2034401-09-5) places the electron-withdrawing group on the saturated nitrogen adjacent to the bridgehead, polarizing the N-4 position. The 3-methylsulfonyl regioisomer (CAS 2287285-15-6, as hydrochloride salt) places the sulfonyl on the carbon adjacent to the pyrazole ring, creating an allylic sulfone motif with different reactivity for nucleophilic displacement . The 5-isomer lacks the free amine present in 5-(methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine (CAS 2289603-29-6), resulting in a distinct hydrogen-bond donor/acceptor count (0 HBD / 5 HBA for the 5-sulfonyl vs. 1 HBD / 6 HBA for the 3-amine analog), which influences target recognition and pharmacokinetic properties . This regiochemical specificity means the 5-sulfonyl isomer cannot be replaced by the 3-substituted analog without altering the core pharmacophore geometry.

Regiochemical selectivity Synthetic building blocks Medicinal chemistry

Class-Level Kinase Selectivity: Methylsulfonyl-Pyrazolo[1,5-a]pyrazine Derivatives Exhibit >10-Fold Selectivity Window in JAK Family

While direct kinase profiling data for the specific compound CAS 2034401-09-5 has not been published, a closely related methylsulfonyl-pyrazolo[1,5-a]pyrazine derivative (US10189845, Example 37) demonstrates that the sulfonyl-pyrazolo[1,5-a]pyrazine scaffold can achieve a significant selectivity window within the JAK kinase family. This compound, bearing a methylsulfonyl-azetidine substituent, showed a 10-fold selectivity for Tyk2 (IC50 = 55 nM) over JAK1 (IC50 = 550 nM), while displaying potent JAK2 inhibition (IC50 < 10 nM) [1]. This selectivity profile is attributed to the specific hydrogen-bond interactions of the sulfonyl oxygens with the kinase hinge region and the conformational restriction imposed by the tetrahydropyrazolo[1,5-a]pyrazine core. By class-level inference, the 5-methanesulfonyl substitution pattern on the target compound contributes to a similar electronic environment capable of engaging kinase ATP-binding pockets with tuneable selectivity depending on distal substitution [2].

Kinase selectivity JAK inhibitors Pyrazolo[1,5-a]pyrazine

Antiviral Pharmacophore: 5-Sulfonyl THPP Derivatives Active Against Nucleos(t)ide-Resistant HBV Variants

The tetrahydropyrazolo[1,5-a]pyrazine scaffold with sulfonyl substitution has been optimized to yield potent HBV core protein allosteric modulators (CpAMs) that maintain efficacy against nucleos(t)ide-resistant HBV variants. In the Kou et al. (2023) series, lead compound 45 (bearing a sulfonamide-related pharmacophore on the THPP core) achieved significant reduction of HBV DNA viral load in an AAV mouse model following oral administration [1]. While the exact compound CAS 2034401-09-5 was not the lead, it represents a key intermediate scaffold within this chemotype. The 5-methanesulfonyl group provides the electron-deficient sulfonamide motif that hydrogen-bonds with core protein residues at the allosteric HAP pocket, a binding mode confirmed by co-crystal structures of THPP derivatives with HBV core protein Y132A mutant (PDB: 8KHU, resolution 2.0 Å) [2]. This antiviral mechanism is distinct from nucleos(t)ide analog polymerase inhibitors and from other CpAM chemotypes such as heteroaryldihydropyrimidines (HAPs), offering a differentiated resistance profile [1].

Antiviral research HBV CpAM Drug resistance

ATR Kinase Inhibition: THPP Scaffold Achieves >100-Fold Selectivity over PI3Kα via Saturation Strategy

Barsanti et al. (2015) reported a structure-based drug design campaign that transformed a non-selective HTS hit into a series of highly selective ATR inhibitors built on the tetrahydropyrazolo[1,5-a]pyrazine core. Through systematic saturation of the scaffold and optimization of sulfonamide substituents, compounds achieved ATR biochemical IC50 values in the low nanomolar range with >100-fold selectivity over the closely related PI3Kα lipid kinase [1]. The co-crystal structure (PDB: 4WAF, 2.39 Å) revealed that the tetrahydropyrazolo[1,5-a]pyrazine core occupies the adenine pocket of an engineered PI3Kα mutant used as an ATR surrogate, with the sulfonamide moiety engaging key residues in the affinity pocket [2]. The 5-methanesulfonyl substitution on the target compound mirrors the N-sulfonamide motif critical for this selectivity. In contrast, des-sulfonyl or N-alkyl analogs lost >10-fold ATR affinity, confirming the essential role of the sulfonyl group [1].

ATR inhibitor DNA damage response Kinase selectivity

Recommended Research and Industrial Application Scenarios for 5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


HBV Core Protein Allosteric Modulator (CpAM) Lead Optimization

The 5-methanesulfonyl-THPP scaffold serves as a starting intermediate for synthesizing CpAM candidates targeting the HBV core protein allosteric pocket. Based on the Kou et al. (2023) series, derivatization at the 2- and 3-positions of the pyrazolo[1,5-a]pyrazine core can yield compounds with nanomolar antiviral activity and broad coverage of nucleos(t)ide-resistant variants [1]. The co-crystal structure PDB 8KHU provides a template for structure-guided design using this scaffold [2]. Procurement of CAS 2034401-09-5 enables late-stage functionalization campaigns that preserve the critical 5-sulfonyl pharmacophore while exploring diversity at distal positions for improved potency and ADME properties.

Kinase Inhibitor SAR Exploration (JAK, ATR, RET Families)

Multiple patent families (US10189845, US20100234387A1) demonstrate that the sulfonylated tetrahydropyrazolo[1,5-a]pyrazine core is a versatile template for kinase inhibitor discovery [3][4]. The 5-methanesulfonyl compound can be elaborated via palladium-catalyzed cross-coupling at the pyrazole ring (Suzuki, Buchwald-Hartwig) to generate focused libraries for screening against JAK, ATR, RET, and casein kinase 1 targets. The class-level selectivity data (10-fold JAK1/Tyk2 window; >100-fold ATR/PI3Kα) provides a quantitative benchmark for library design and hit triage [4].

Chemical Biology Probe Development for Target Identification

The moderate hydrophilicity (LogP -0.33) and defined H-bond acceptor profile (5 HBA, 0 HBD) of the 5-methanesulfonyl THPP scaffold make it suitable for developing chemical probes with favorable solubility and reduced non-specific binding . The sulfonamide moiety can be exploited for photoaffinity labeling (via diazirine or benzophenone substitution at the 2-position) or for installing enrichment handles (alkyne/azide click chemistry). This scaffold has been cited in the context of sigma receptor and BACE-1 modulation, indicating broader chemical biology utility beyond kinase and antiviral applications [3].

Synthetic Methodology Development and Building Block Supply

As a well-characterized heterocyclic building block with CAS registration, this compound fills a specific niche in the chemical supply chain for medicinal chemistry laboratories. Its defined substitution pattern (5-sulfonyl, unsubstituted pyrazole ring) provides a single regioisomeric entity, avoiding the purification challenges associated with isomeric mixtures. Synthetic protocols involving Cu(I)-catalyzed cyclization and sulfonylation are documented, enabling in-house scale-up or custom synthesis arrangements . This reliability makes it suitable for multi-step library production and as an analytical standard for LC-MS method development.

Quote Request

Request a Quote for 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.